4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine
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Overview
Description
4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a complex organic compound that features a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a pyrimidine ring substituted with a methoxy and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is often synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzoyl Group: The 3,5-dimethoxybenzoyl group can be introduced via a Mannich reaction, where the piperazine derivative reacts with 3,5-dimethoxybenzaldehyde in the presence of a suitable base.
Formation of the Pyrimidine Ring: The pyrimidine ring is typically formed through cyclization reactions involving appropriate precursors, such as amidines or guanidines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Research: It is used as a tool compound to study the effects of piperazine and pyrimidine derivatives on cellular processes.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
Neurotransmitter Modulation: It may interact with various neurotransmitter receptors, modulating their activity and influencing neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine-pyrimidine derivative with acetylcholinesterase inhibitory activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with antimicrobial activity and a similar piperazine moiety.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: Compounds with acetylcholinesterase and butyrylcholinesterase inhibitory activity.
Uniqueness
4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual action on acetylcholinesterase and neurotransmitter systems makes it a promising candidate for further research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13-20-17(12-18(21-13)27-4)22-5-7-23(8-6-22)19(24)14-9-15(25-2)11-16(10-14)26-3/h9-12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBIGBISCJWYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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